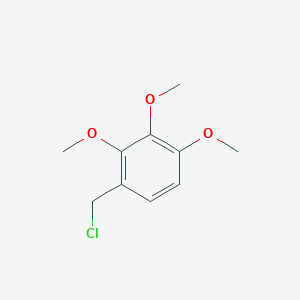
1-(Chloromethyl)-2,3,4-trimethoxybenzene
概述
描述
阿伐洛沙星是一种新型的氟喹诺酮类抗菌药物。它以其对多种革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。 该化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他耐药病原体特别有效 .
准备方法
合成路线和反应条件
阿伐洛沙星是通过一系列化学反应合成的,这些反应涉及在喹诺酮核心结构上引入氟原子和其他取代基。合成路线通常涉及以下步骤:
喹诺酮核心的形成: 这涉及将适当的前体环化以形成双环喹诺酮结构。
氟原子的引入: 氟原子被引入喹诺酮环上的特定位置以增强抗菌活性。
取代基的添加: 各种取代基,如氨基乙叉哌啶,被添加到喹诺酮核心以提高效力和药代动力学性质.
工业生产方法
阿伐洛沙星的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
间歇合成: 在受控条件下,在间歇反应器中反应大量起始材料。
化学反应分析
反应类型
阿伐洛沙星经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
在阿伐洛沙星的反应中使用的常用试剂包括:
氧化剂: 例如过氧化氢和高锰酸钾。
还原剂: 例如硼氢化钠和氢化铝锂。
取代剂: 例如卤素和烷基化剂.
形成的主要产物
科学研究应用
阿伐洛沙星有几种科学研究应用,包括:
化学: 用作研究氟喹诺酮的合成和反应性的模型化合物。
生物学: 研究其对各种病原体的抗菌活性,包括耐药菌株。
医学: 探索其在治疗细菌感染方面的潜在用途,尤其是那些由耐药细菌引起的感染。
工业: 用于开发新的抗菌剂和制剂.
作用机制
阿伐洛沙星通过抑制细菌 DNA 合成发挥其抗菌作用。它靶向细菌 DNA 旋转酶和拓扑异构酶 IV 酶,这些酶对于 DNA 复制和超螺旋至关重要。 通过与 DNA 和这些酶形成三元复合物,阿伐洛沙星阻止了细菌 DNA 的复制,导致细胞死亡 .
相似化合物的比较
类似化合物
与阿伐洛沙星类似的化合物包括其他氟喹诺酮,例如:
- 德拉弗洛沙星
- 菲那弗洛沙星
- 扎博弗洛沙星
- 尼莫沙星
独特性
阿伐洛沙星的独特之处在于其对耐药病原体的抗菌活性增强,以及其在口服和肠外给药中的耐受性良好。 与其他氟喹诺酮相比,它显示出更高的效力,使其成为治疗难治性感染的有希望的候选药物 .
属性
IUPAC Name |
1-(chloromethyl)-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAQHTKDZPKODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150351 | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-49-9 | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

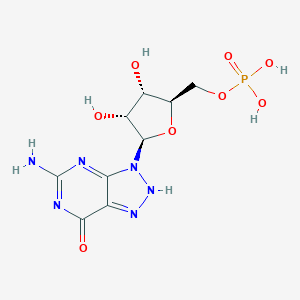
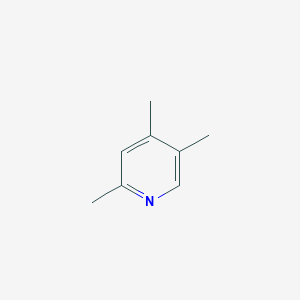
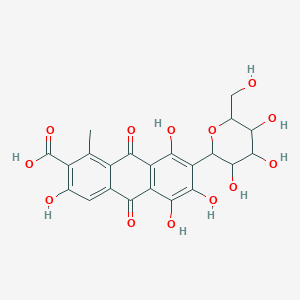
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
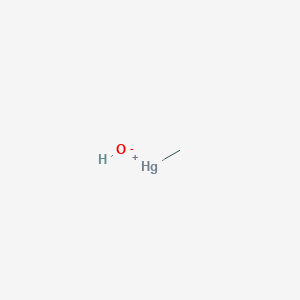

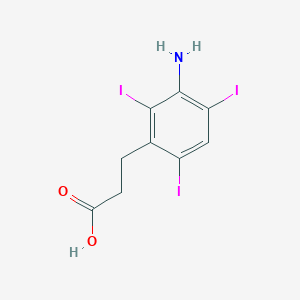
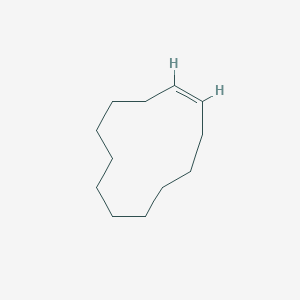


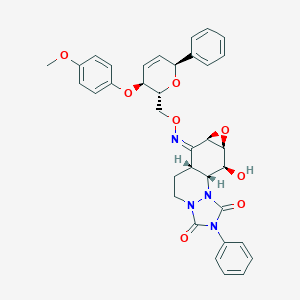

![5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B74048.png)
